molecular formula C10H10N2O4S B8695582 2-(Isopropylsulfonyl)-5-nitrobenzonitrile CAS No. 918813-36-2

2-(Isopropylsulfonyl)-5-nitrobenzonitrile

Cat. No. B8695582
Key on ui cas rn: 918813-36-2
M. Wt: 254.26 g/mol
InChI Key: ONRQRVYWFAKIDR-UHFFFAOYSA-N
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Patent
US08044242B2

Procedure details

To 2-(isopropylsulfonyl)-5-nitrobenzonitrile (15B) (1.26 g, 4.96 mmol) in THF (20 mL) was added Pd/C (cat.) and the mixture was hydrogenated at 50 psi overnight. The reaction was filtered to provide 15C (1.09 g). LC-MS: 225.3 (M+H)+.
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH:1]([S:4]([C:7]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:8]=1[C:9]#[N:10])(=[O:6])=[O:5])([CH3:3])[CH3:2]>C1COCC1.[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:7]([S:4]([CH:1]([CH3:3])[CH3:2])(=[O:6])=[O:5])=[C:8]([CH:11]=1)[C:9]#[N:10]

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
C(C)(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)S(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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